molecular formula C24H17FN2O4S B4901291 2-{4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide

2-{4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide

Cat. No.: B4901291
M. Wt: 448.5 g/mol
InChI Key: VKNKJTQFXWQSMX-KGENOOAVSA-N
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Preparation Methods

The synthesis of 2-{4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide involves multiple steps. One common synthetic route includes the following steps :

    Formation of Phenoxy Acetic Acid: The starting material, phenoxy acetic acid, is synthesized through the hydrolysis of a suitable ester.

    Coupling with Thiazolidine Derivative: The phenoxy acetic acid is then coupled with a thiazolidine derivative in the presence of a coupling agent such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and a base like lutidine in dry dichloromethane (DCM).

    Final Product Formation: The resulting intermediate is further reacted with 4-fluoroaniline under appropriate conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-{4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, potentially yielding alcohol derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide has several scientific research applications :

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new urease inhibitors.

    Biology: It is studied for its potential antimicrobial properties, especially against urease-producing bacteria such as Helicobacter pylori.

    Medicine: The compound’s ability to inhibit urease makes it a candidate for the treatment of infections and conditions associated with urease activity, including peptic ulcers and kidney stones.

    Industry: Its derivatives are explored for use in agricultural applications to control urease activity in soil, thereby improving the efficiency of urea-based fertilizers.

Mechanism of Action

The mechanism of action of 2-{4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide involves the inhibition of urease enzyme activity . The compound binds to the active site of urease, preventing the enzyme from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the nitrogen cycle in bacteria, leading to their reduced virulence and survival.

Comparison with Similar Compounds

2-{4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide can be compared with other phenoxy acetamide derivatives and thiazolidine-based compounds :

    Phenoxy Acetamide Derivatives: Compounds such as (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide exhibit similar biological activities but differ in their specific substituents and resulting properties.

    Thiazolidine-Based Compounds: Thiazolidinedione derivatives, such as those used in antidiabetic medications, share the thiazolidine ring structure but have different substituents and therapeutic targets.

The uniqueness of this compound lies in its specific combination of phenoxy acetamide and thiazolidine moieties, which contribute to its potent urease inhibitory activity and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O4S/c25-17-8-10-18(11-9-17)26-22(28)15-31-20-12-6-16(7-13-20)14-21-23(29)27(24(30)32-21)19-4-2-1-3-5-19/h1-14H,15H2,(H,26,28)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNKJTQFXWQSMX-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)F)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)F)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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